molecular formula C17H15N3O2S B5569833 4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE

4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE

Cat. No.: B5569833
M. Wt: 325.4 g/mol
InChI Key: CMYGWHJLBFTZJO-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of two methyl groups at positions 4 and 6, a nitrophenyl group at position 2, and a sulfanyl group linking the nitrophenyl group to the quinazoline core

Scientific Research Applications

4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Preparation Methods

The synthesis of 4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of intermediates to form the quinazoline ring system.

    Thioether Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitrophenyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline core can interact with various enzymes and receptors. The sulfanyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE can be compared with other quinazoline derivatives, such as:

    4,6-Dimethyl-2-mercaptopyrimidine: Similar in structure but lacks the nitrophenyl group.

    4,6-Dimethyl-2-nitroaniline: Contains a nitro group but lacks the quinazoline core.

    Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Similar in having a nitrophenyl group but differs in the core structure.

The uniqueness of this compound lies in its combination of functional groups and the quinazoline core, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-3-8-16-15(9-11)12(2)18-17(19-16)23-10-13-4-6-14(7-5-13)20(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYGWHJLBFTZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866748
Record name 4,6-Dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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